molecular formula C15H14FN3O2S B3011545 3-fluoro-4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide CAS No. 1797570-76-3

3-fluoro-4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide

Cat. No.: B3011545
CAS No.: 1797570-76-3
M. Wt: 319.35
InChI Key: GXUFHOMVQHEKCG-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a thiazolo[5,4-c]azepin heterocyclic core. The structure includes a fluorine atom at the 3-position and a methyl group at the 4-position of the benzamide moiety, which may enhance its pharmacokinetic properties, such as metabolic stability and lipophilicity.

Properties

IUPAC Name

3-fluoro-4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2S/c1-8-4-5-9(7-10(8)16)13(20)19-15-18-11-3-2-6-17-14(21)12(11)22-15/h4-5,7H,2-3,6H2,1H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUFHOMVQHEKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C(=O)NCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide is a synthetic compound with diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₄FN₃O₂S
  • Molecular Weight : 319.35 g/mol
  • CAS Number : 1797570-76-3

Research indicates that this compound functions primarily as an inhibitor of DNA topoisomerase I , an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, the compound induces DNA damage, leading to apoptosis in cancer cells. The mechanism involves:

  • Binding to the enzyme : The compound stabilizes the topoisomerase-DNA complex.
  • Induction of DNA breaks : This stabilization prevents the normal re-ligation of DNA strands, resulting in double-strand breaks.
  • Activation of apoptotic pathways : The resultant DNA damage triggers cellular stress responses that activate apoptotic pathways.

Antitumor Activity

Several studies have demonstrated the antitumor efficacy of this compound:

  • In Vitro Studies :
    • The compound has shown significant cytotoxicity against various cancer cell lines including HepG2 (liver cancer), A549 (lung cancer), and MCF7 (breast cancer).
    • IC50 values for HepG2 cells were reported at approximately 6.92 µM, indicating potent activity compared to standard chemotherapeutics like Sunitinib .
  • Mechanistic Insights :
    • Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2). This shift enhances mitochondrial membrane permeability and activates caspase pathways leading to apoptosis .

Antimicrobial Activity

Emerging data suggest that this compound may also exhibit antimicrobial properties. Preliminary screening has indicated moderate antimicrobial activity against various bacterial strains; however, further studies are needed to elucidate these effects fully .

Case Studies

  • Case Study on Cancer Treatment :
    • In a recent study involving HepG2 cells treated with varying concentrations of the compound over 72 hours, researchers observed a concentration-dependent increase in apoptosis markers such as caspase activation and mitochondrial dysfunction . This supports its potential as a therapeutic agent in liver cancer treatment.
  • Antimicrobial Screening :
    • A separate investigation into the antimicrobial properties revealed that derivatives of the compound exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. This highlights its potential utility beyond oncology .

Data Summary Table

PropertyValue
Molecular FormulaC₁₅H₁₄FN₃O₂S
Molecular Weight319.35 g/mol
CAS Number1797570-76-3
IC50 (HepG2)6.92 µM
MechanismTopoisomerase I inhibitor
Apoptosis InductionYes
Antimicrobial ActivityModerate

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Heterocycle Substituents Pharmacological Notes
3-Fluoro-4-Methyl-N-(4-Oxo-5,6,7,8-Tetrahydro-4H-Thiazolo[5,4-c]Azepin-2-yl)Benzamide Thiazolo[5,4-c]azepin 3-Fluoro, 4-methyl benzamide Likely optimized for kinase inhibition due to rigid thiazole-azepin fusion .
2-[(1S)-1-Cyclohexyléthoxy]-N-(2,6-Dichlorophényl)-5-Fluoro-4-(3-Oxo-5,6,7,8-Tétrahydro-[1,2,4]Triazolo[4,3-a]Pyridin-2(3H)-yl)Benzamide (Patent EP 3 532 474 B1) Triazolo[4,3-a]pyridin 2,6-Dichlorophenyl, cyclohexylethoxy group Designed for anti-inflammatory activity; triazole ring enhances hydrogen-bonding .
4-Fluoro-N-(5,6,7,8-Tetrahydro[1,2,4]Triazolo[4,3-a]Pyridin-3-ylMethyl)Benzamide Triazolo[4,3-a]pyridin 4-Fluoro benzamide, methyl linker Potential CNS activity due to smaller triazole core and methyl flexibility .

Key Structural and Functional Insights:

Core Heterocycle Differences: The thiazolo[5,4-c]azepin in the target compound incorporates a sulfur atom, which may enhance electron-withdrawing effects compared to the nitrogen-rich triazolo[4,3-a]pyridin in analogs. This difference could influence binding to targets like ATP-binding pockets in kinases .

Substituent Variations :

  • The 3-fluoro-4-methyl substitution on the benzamide in the target compound likely increases steric bulk and lipophilicity compared to the 4-fluoro or 2,6-dichlorophenyl groups in analogs. This may affect membrane permeability and metabolic stability.
  • The cyclohexylethoxy group in the patent compound (EP 3 532 474 B1) introduces significant hydrophobicity, suggesting optimization for prolonged half-life in vivo .

Pharmacological Implications: While the target compound’s thiazoloazepin core is rare in approved drugs, triazolo analogs (e.g., EP 3 532 474 B1) are frequently explored for anti-inflammatory and anticancer applications due to their tunable electronic properties .

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